![molecular formula C10H18F2N2O2 B2520552 tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate CAS No. 1627595-60-1](/img/structure/B2520552.png)
tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate
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Overview
Description
This compound likely belongs to the class of organic compounds known as tertiary amines . Tertiary amines are organic compounds in which nitrogen atom has three organic substituents. The physical appearance of tertiary amines can range from colorless to yellowish liquids or solids .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with tert-butylamine or other amines . The specific synthesis steps can vary greatly depending on the desired product .Molecular Structure Analysis
The molecular structure of similar compounds often includes a tert-butyl group (a carbon atom bonded to three other carbon atoms) and an amine group (a nitrogen atom bonded to one or more carbon atoms) .Chemical Reactions Analysis
Tertiary amines can participate in a variety of chemical reactions, including reactions with acids to form ammonium salts, reactions with alkyl halides to form quaternary ammonium salts, and reactions with ketones or aldehydes to form imines .Physical And Chemical Properties Analysis
Tertiary amines are generally weak bases. They can form hydrogen bonds with water, making them somewhat soluble in water . The physical properties (such as boiling point, melting point, etc.) can vary greatly depending on the specific compound .Scientific Research Applications
- tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate serves as a valuable chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Researchers have extensively used enantiopure tert-butanesulfinamide (a derivative of this compound) over the last two decades .
- Biotin is involved in essential metabolic processes, including the catalytic fixation of carbon dioxide during the biosynthesis of fatty acids, sugars, and α-amino acids .
Asymmetric Synthesis of N-Heterocycles
Biotin Intermediate Synthesis
Polyimide Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(4-13)10(11,12)6-14/h7H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBSWTXFLVTCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate |
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